3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety and the bicycloheptane framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors
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Synthesis of Benzodioxole Derivative
Reagents: 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane.
Conditions: 130°C, 24 hours.
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Coupling and Cyclization
Reagents: Ethyl bromoacetate, NaH, DMF, 50°C, 2 hours.
Conditions: Reflux with fused heteroaryl halides, PdCl2, xantphos, Cs2CO3, toluene, 24 hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
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Oxidation
Reagents: Hydrogen peroxide, sodium periodate.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms that may exhibit different biological activities.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives with altered chemical and physical properties.
Scientific Research Applications
3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[22
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
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Biology
- Investigated for its potential as a bioactive compound with anticancer properties .
- May interact with specific biological targets, leading to therapeutic effects.
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Medicine
- Potential use in the development of new drugs, particularly for cancer treatment .
- Studied for its ability to modulate biological pathways involved in disease progression.
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Industry
- Possible applications in the development of advanced materials with unique properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
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3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Similar structure but lacks the bicycloheptane moiety.
- Exhibits different chemical and biological properties .
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(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
- Contains a benzodioxole moiety but has a different overall structure.
- Used in different applications and exhibits distinct reactivity .
Uniqueness
The uniqueness of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of the benzodioxole and bicycloheptane frameworks, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H21NO5 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO5/c1-9(10-4-5-13-14(7-10)24-8-23-13)19-17(20)15-11-2-3-12(6-11)16(15)18(21)22/h4-5,7,9,11-12,15-16H,2-3,6,8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
GTUBYBKRSUBZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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